Cas no 88536-45-2 (3-(4-fluorophenyl)prop-2-en-1-amine)

3-(4-Fluorophenyl)prop-2-en-1-amine is a fluorinated aromatic amine featuring a conjugated prop-2-en-1-amine moiety, which enhances its reactivity in organic synthesis. The presence of the 4-fluorophenyl group imparts electronic effects, making it a valuable intermediate in pharmaceutical and agrochemical applications. Its structure allows for versatile functionalization, including nucleophilic additions or cross-coupling reactions, facilitating the synthesis of complex molecules. The fluorine substituent improves metabolic stability and bioavailability in derived compounds. This compound is particularly useful in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and electronic properties. Proper handling is advised due to potential amine reactivity.
3-(4-fluorophenyl)prop-2-en-1-amine structure
88536-45-2 structure
Product Name:3-(4-fluorophenyl)prop-2-en-1-amine
CAS No:88536-45-2
MF:C9H10FN
MW:151.180805683136
CID:629600
PubChem ID:13371327
Update Time:2025-05-25

3-(4-fluorophenyl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-amine, 3-(4-fluorophenyl)-
    • 3-(4-fluorophenyl)prop-2-en-1-amine
    • 88536-45-2
    • MFCD19623036
    • AKOS005265677
    • EN300-7441124
    • 4-Fluoro-1-(3-amino-1-propenyl)benzene
    • (2E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-AMINE
    • 112104-04-8
    • CS-0368353
    • EN300-1246791
    • BS-12592
    • (E)-3-(4-fluorophenyl)prop-2-en-1-amine
    • [(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]amine
    • CS-0260014
    • SCHEMBL10423140
    • Inchi: 1S/C9H10FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+
    • InChI Key: DNQXUQBOJXVGEJ-OWOJBTEDSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/CN

Computed Properties

  • Exact Mass: 151.079727485g/mol
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-(4-fluorophenyl)prop-2-en-1-amine

Recent Advances in the Study of 3-(4-fluorophenyl)prop-2-en-1-amine (CAS: 88536-45-2) in Chemical Biology and Pharmaceutical Research

The compound 3-(4-fluorophenyl)prop-2-en-1-amine (CAS: 88536-45-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the fluorophenyl group and the amine functionality, make it a promising candidate for further investigation.

Recent studies have highlighted the role of 3-(4-fluorophenyl)prop-2-en-1-amine as a key intermediate in the synthesis of bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. The researchers employed a multi-step synthetic route to derivatize the compound, resulting in analogs with enhanced selectivity and potency against specific kinase targets. These findings underscore the compound's potential in targeted cancer therapies.

In addition to its synthetic applications, 3-(4-fluorophenyl)prop-2-en-1-amine has been investigated for its direct biological effects. A recent preprint on bioRxiv reported its activity as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. The study utilized in vitro and in vivo models to elucidate the compound's mechanism of action, revealing its ability to cross the blood-brain barrier and interact with specific receptor subtypes. These insights open new avenues for the development of neuroprotective agents.

Another area of active research involves the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition employed advanced analytical techniques, such as LC-MS/MS, to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(4-fluorophenyl)prop-2-en-1-amine. The results indicated favorable bioavailability and metabolic stability, suggesting its suitability for further preclinical development. These findings are particularly relevant for researchers aiming to optimize the compound's drug-like properties.

Despite these promising developments, challenges remain in the widespread application of 3-(4-fluorophenyl)prop-2-en-1-amine. For example, a recent review in ACS Chemical Biology highlighted the need for more comprehensive toxicity studies to assess its safety profile. Additionally, scalability issues in its synthesis have been noted, prompting ongoing efforts to develop more efficient and sustainable synthetic methodologies. Addressing these challenges will be critical for advancing the compound's translational potential.

In conclusion, 3-(4-fluorophenyl)prop-2-en-1-amine (CAS: 88536-45-2) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse applications, from drug synthesis to direct therapeutic effects, make it a valuable subject for continued investigation. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanisms of action, and addressing current limitations to unlock its full potential in medicine.

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